molecular formula C15H14N2O2 B11586344 N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide CAS No. 663167-47-3

N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B11586344
CAS No.: 663167-47-3
M. Wt: 254.28 g/mol
InChI Key: MNZCWACXYSFGSI-UHFFFAOYSA-N
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Description

N-Ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a synthetic compound featuring a benzo[cd]indole core fused with a 2-oxo group and an N-ethyl acetamide side chain. This compound is synthesized via multi-step organic reactions, including reductive amination and coupling with 2-oxobenzo[cd]indol-1(2H)-yl acetic acid derivatives, as demonstrated in the preparation of small molecule–peptide conjugates targeting Leishmania infantum trypanothione reductase . Its derivatives, such as Y06014, have shown promise as BET inhibitors for prostate cancer therapy, highlighting its pharmacological relevance .

Properties

CAS No.

663167-47-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-ethyl-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C15H14N2O2/c1-2-16-13(18)9-17-12-8-4-6-10-5-3-7-11(14(10)12)15(17)19/h3-8H,2,9H2,1H3,(H,16,18)

InChI Key

MNZCWACXYSFGSI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

Preparation Methods

Diazotization and One-Pot Alkylation

A foundational approach involves diazotization of methyl anthranilate derivatives followed by alkylation. In a one-pot strategy, methyl anthranilate undergoes diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C, forming a reactive intermediate. Subsequent addition of amino acid ester hydrochlorides (e.g., glycine methyl ester) in the presence of triethylamine yields methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates.

Reaction Conditions

  • Temperature: 0°C (diazotization), room temperature (alkylation)

  • Reagents: NaNO₂ (1.2 equiv), HCl (8 M), triethylamine (2.0 equiv)

  • Yield: 85–92% for methyl-3-(4-oxobenzotriazin-3(4H)-yl)propanoate derivatives.

Table 1: Optimization of Diazotization-Alkylation

ParameterOptimal ValueImpact on Yield
NaNO₂ Equivalents1.2Maximizes intermediate stability
Reaction Time1 h (diazotization)Prevents over-oxidation
Amino Acid EsterGlycine methyl esterEnhances solubility

Azide Coupling for Acetamide Formation

Azide coupling is critical for introducing the acetamide moiety. Hydrazides derived from methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates react with sodium nitrite and HCl to form acyl azides. These intermediates undergo nucleophilic substitution with ethylamine or tert-butylamine to yield N-alkylated acetamides.

Key Steps

  • Hydrazide Synthesis : Methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate reacts with hydrazine hydrate in ethanol under reflux to form hydrazides (6 h, 78% yield).

  • Azide Generation : Hydrazides treated with NaNO₂/HCl at 0°C generate reactive azides.

  • Amine Coupling : Azides react with ethylamine in ethyl acetate, producing N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide (65–72% yield).

Table 2: Azide Coupling Efficiency

AmineSolventYield (%)Purity (HPLC)
EthylamineEthyl acetate7298.5
tert-ButylamineTHF6897.8

Chemoselective Alkylation of Indole Derivatives

Patent literature describes chemoselective alkylation strategies for analogous indole-acetamides. For example, N-ethyl groups are introduced via nucleophilic substitution of chloroacetamide intermediates with ethylamine under basic conditions.

Procedure

  • Substrate : 2-(2-Oxobenzo[cd]indol-1(2H)-yl)acetyl chloride

  • Reagent : Ethylamine (2.5 equiv), potassium carbonate (K₂CO₃)

  • Conditions : DMF, 80°C, 12 h

  • Yield : 70%.

Side Reactions

  • Over-alkylation at the indole nitrogen (mitigated by stoichiometric control).

  • Hydrolysis of the acetamide group (prevented by anhydrous conditions).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Signals at δ 4.73–4.68 ppm (NCH₂), 3.65 ppm (OCH₃), and 2.95–2.89 ppm (CH₂CO) confirm acetamide formation.

  • 13C NMR : Peaks at 171.0 ppm (C=O), 155.3 ppm (benzotriazinone), and 45.5 ppm (NCH₂) validate the structure.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • Melting Point : 189–192°C (consistent with crystalline form).

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

MethodYield (%)ScalabilityCost Efficiency
Diazotization-Alkylation85–92HighModerate
Azide Coupling65–72MediumLow
Chemoselective Alkylation70HighHigh

Key Insights

  • Diazotization-alkylation offers the highest yield but requires stringent temperature control.

  • Chemoselective alkylation is cost-effective for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a carboxylic acid, while reduction can yield an alcohol .

Scientific Research Applications

Chemical Properties and Structure

N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has a complex molecular structure that contributes to its biological activity. The compound is characterized by its oxobenzoindole moiety, which is known for its diverse pharmacological properties.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxobenzoindole have shown cytotoxic effects against various cancer cell lines, including breast (MCF7), cervical (HeLa), and liver (HepG2) cancers. In vitro studies demonstrated that certain derivatives could induce apoptosis through caspase-dependent pathways, highlighting their potential as anticancer agents .
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial activity. Research into related acetamide derivatives has shown promising results against a range of microbial pathogens, including bacteria and fungi. These findings suggest that this compound may be developed into effective antimicrobial agents .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that compounds within the oxobenzoindole family may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The ability to modulate neuroinflammatory pathways could make these compounds candidates for further investigation in neuropharmacology .

Pharmacological Insights

The pharmacological profile of this compound suggests several mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies have reported that related compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as isocitrate lyase and pantothenate synthetase, which are crucial for metabolic pathways in rapidly dividing cells .
  • Induction of Apoptosis : The mechanism by which these compounds induce cell death often involves the activation of apoptotic pathways, specifically through the modulation of caspases, which are critical for the execution phase of apoptosis .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsTarget Cell LinesKey Findings
AnticancerN-substituted oxobenzoindolesMCF7, HeLa, HepG2Induced apoptosis via caspase activation
AntimicrobialAcetamide derivativesVarious bacterial strainsSignificant inhibitory effects observed
NeuroprotectiveOxobenzoindole derivativesNeuronal cell linesModulation of neuroinflammatory pathways

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Core Diversity: Compound A’s benzo[cd]indole core distinguishes it from simpler indole or isoindole derivatives. This extended aromatic system may enhance π-π stacking interactions in biological targets compared to monocyclic analogs .
  • Substituent Effects : Bulky groups like adamantane () improve metabolic stability, while chiral centers () influence stereoselective binding.

Pharmacological Activity and Selectivity

The pharmacological profiles of Compound A and analogs vary significantly due to structural differences:

Compound Name Biological Activity Target/Application Potency/Selectivity Notes
This compound BET inhibition Prostate cancer therapy IC₅₀ = 0.45 μM (Y06014 derivative)
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) FPR modulation Anti-inflammatory and pain relief EC₅₀ = 12 nM for FPR1
(E)-2-Cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)acetamide Antioxidant, cytotoxic Broad-spectrum activity 80% radical scavenging at 50 μM
N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides Antimicrobial Bacterial/fungal infections MIC = 8 μg/mL against S. aureus
PBPA (TSPO ligand) Diagnostic imaging Neuroinflammation detection High TSPO binding affinity (Kᵢ = 2 nM)

Key Observations :

  • Therapeutic Applications : Compound A’s derivatives are tailored for oncology (e.g., BET inhibition), while indole-based acetamides in and target oxidative stress and microbial infections.
  • Potency : The adamantane-containing analog () exhibits enhanced bioavailability due to lipophilic substituents, whereas Compound A’s benzo[cd]indole core may improve target engagement in epigenetic regulation .

Biological Activity

N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O2C_{20}H_{22}N_2O_2, with a molecular weight of approximately 334.4 g/mol. The compound features an oxobenzo[cd]indole core, which is significant for its biological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to the oxobenzo[cd]indole structure. For instance, derivatives have shown promising results against various bacterial strains:

  • Gram-positive bacteria : Significant inhibitory effects were observed against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Activity against Escherichia coli and Pseudomonas aeruginosa was noted, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
This compoundS. aureus8
E. coli16
P. aeruginosa32

Anticancer Activity

Research has indicated that this compound exhibits anti-proliferative effects against several cancer cell lines:

  • Cell Lines Tested : Notably effective against SK-BR-3, MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cell lines.
  • Mechanism of Action : Studies suggest that the compound may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), particularly in HCT116 cells .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
SK-BR-35.0Induction of apoptosis
MDA-MB-2317.5ROS generation
HCT1163.0Caspase activation

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the indole structure significantly impact biological activity. For instance, the introduction of electron-withdrawing groups enhances antibacterial efficacy, while specific substitutions on the indole ring improve anticancer properties .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted by Birajdar et al. synthesized several derivatives based on the oxobenzo[cd]indole framework, demonstrating that compounds with halogen substitutions exhibited superior antibacterial activity compared to their unsubstituted counterparts.
  • Case Study on Anticancer Properties :
    In another investigation, a derivative analogous to this compound was tested against multiple cancer cell lines, revealing significant cytotoxicity correlated with structural modifications that enhanced lipophilicity and cellular uptake.

Q & A

Basic: What synthetic methodologies are commonly used to prepare N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide and its derivatives?

Answer:
The synthesis typically involves multi-step routes starting from indole derivatives. For example:

  • Intermediate formation : Reacting glycine with methyl 2-isothiocyanatobenzoate yields 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, which is oxidized to 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Coupling reactions : The acid intermediate is activated using N,N′-carbonyldiimidazole (CDI) and reacted with halogenated acetamides (e.g., 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide) to form the target acetamide .
  • Optimization : Advanced routes use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to improve yield and purity, as seen in analogous indole-acetamide syntheses .

Advanced: How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Answer:
Key strategies include:

  • Temperature control : Maintaining 0–5°C during coupling steps minimizes side reactions (e.g., hydrolysis or decomposition) .
  • Catalyst selection : Using TBTU instead of traditional carbodiimides enhances amide bond formation efficiency .
  • Solvent choice : Polar aprotic solvents like N,N-dimethylformamide (DMF) improve solubility of intermediates, as demonstrated in oxadiazole-acetamide syntheses .
  • Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures can isolate high-purity products .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., indole NH signals at δ 10–12 ppm, acetamide carbonyl at ~170 ppm) .
  • X-ray crystallography : Confirms 3D geometry, including bond angles and torsion angles in the indole-acetamide core. For example, analogous compounds show planar indole rings with acetamide sidechains oriented at ~120° .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 284.0716 for C₁₆H₁₃ClN₂O derivatives) .

Advanced: How should researchers address contradictory cytotoxicity data across studies?

Answer:
Discrepancies often arise from:

  • Cell line variability : Test multiple lines (e.g., HeLa, MCF-7) to identify tissue-specific effects .
  • Assay protocols : Standardize incubation times (e.g., 48 vs. 72 hours) and controls (e.g., doxorubicin reference) .
  • Compound stability : Perform HPLC analysis pre/post assay to rule out degradation .
  • Dose-response curves : Use IC₅₀ values instead of single-dose data to quantify potency gradients .

Basic: What pharmacological activities are associated with this compound analogs?

Answer:

  • Anticancer activity : Derivatives like (E)-2-cyano-2-(5-methylcyclopenta[b]indol-1(2H)-ylidene)acetamide show cytotoxicity comparable to doxorubicin in vitro .
  • Antioxidant effects : Nitro-substituted indole-acetamides exhibit radical scavenging in DPPH assays .
  • Enzyme inhibition : Analogous compounds (e.g., PF-06282999) irreversibly inhibit myeloperoxidase, suggesting potential for cardiovascular research .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Answer:

  • Indole substitution : Electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position enhance cytotoxicity but reduce solubility .
  • Acetamide chain length : Shorter chains (e.g., N-ethyl vs. N-propyl) improve bioavailability, as seen in pharmacokinetic studies of similar compounds .
  • Heterocyclic fusion : Benzo[cd]indole cores increase planar surface area, enhancing DNA intercalation potential .

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, A549) .
  • Antioxidant capacity : DPPH and ABTS radical scavenging assays .
  • Enzyme inhibition : Fluorescence-based assays for myeloperoxidase or tubulin inhibition .

Advanced: What computational methods support the rational design of derivatives?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding to tubulin (PDB ID: 1SA0) or myeloperoxidase (PDB ID: 5FI4) .
  • QSAR models : Correlate logP values with cytotoxicity using multiple linear regression .
  • DFT calculations : Analyze electron density maps to optimize substituent electronegativity .

Basic: How are stability and purity ensured during synthesis?

Answer:

  • TLC monitoring : Use hexane:ethyl acetate (9:3) to track reaction progress .
  • Recrystallization : Purify from DMF/acetic acid (1:1) to remove unreacted starting materials .
  • HPLC-DAD : Confirm >95% purity with C18 columns and UV detection at 254 nm .

Advanced: What strategies mitigate idiosyncratic toxicity risks in preclinical development?

Answer:

  • Metabolic profiling : Incubate with liver microsomes to detect reactive metabolites (e.g., thiouracil bioactivation) .
  • Glutathione trapping assays : Identify electrophilic intermediates that may cause toxicity .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interactions .

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